molecular formula C11H12Cl2N2 B1445677 1-(2-chloroethyl)-4-phenyl-1H-pyrazole hydrochloride CAS No. 1384430-67-4

1-(2-chloroethyl)-4-phenyl-1H-pyrazole hydrochloride

Cat. No. B1445677
CAS RN: 1384430-67-4
M. Wt: 243.13 g/mol
InChI Key: KJDLNRNIINTECW-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The “1-(2-chloroethyl)-4-phenyl-” part suggests that it has a phenyl (a variant of a benzene ring) and a 2-chloroethyl group attached to the pyrazole ring.


Molecular Structure Analysis

The molecular structure would be based on the pyrazole ring, with the 2-chloroethyl and phenyl groups attached at the 1 and 4 positions respectively. The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

As an organic compound containing a chloroethyl group, it might undergo reactions typical of other chloroalkyl compounds. This could include substitution reactions or reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Generally, properties such as melting point, boiling point, solubility, and stability could be predicted based on the properties of similar compounds .

Scientific Research Applications

Synthesis and Antibacterial Applications

A series of 1-phenyl-3-(4-(2-ethanoloxy) phenyl)-5-aryl-1H-pyrazoles, which include structures similar to 1-(2-chloroethyl)-4-phenyl-1H-pyrazole hydrochloride, were synthesized and evaluated for their antibacterial activity. These compounds showed potential against both Gram-positive and Gram-negative bacteria strains, highlighting their relevance in developing new antibacterial agents. The minimum inhibitory concentration (MIC) of these compounds was determined, indicating their effectiveness in inhibiting bacterial growth (Goyal & Jain, 2013).

Role in Synthesizing Biologically Active Compounds

3-phenyl-1H-pyrazole, a core structure in 1-(2-chloroethyl)-4-phenyl-1H-pyrazole hydrochloride, is a critical intermediate in synthesizing various biologically active compounds. This research highlights the synthesis of 3-phenyl-1H-pyrazole derivatives and the optimization of the synthetic method. These derivatives play an essential role in developing small molecule inhibitors for cancer treatment, indicating the compound's significance in medical research and pharmaceutical development (Liu et al., 2017).

Development of Ligands and Functionalized Pyrazoles

The synthesis of pyrazoles with varying alkyl and aryl substituents, including structures akin to 1-(2-chloroethyl)-4-phenyl-1H-pyrazole hydrochloride, was reported. These synthesized compounds, particularly those with functionalized side chains, were used as ligands. The study emphasizes the potential of these ligands in creating hydrogen bonding interactions, which are crucial in designing metal-organic frameworks and other complex chemical systems (Grotjahn et al., 2002).

Molecular Structure and Antimicrobial Studies

The molecular structure of derivatives similar to 1-(2-chloroethyl)-4-phenyl-1H-pyrazole hydrochloride was characterized, and their antimicrobial properties were assessed. The crystal and molecular structures were determined, and the compounds were evaluated for their antibacterial activities, providing insights into the structure-activity relationship of these compounds (Prabhudeva et al., 2017).

Mechanism of Action

Without specific information on this compound, it’s hard to predict its mechanism of action. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets in the body .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a new drug, it would need to go through preclinical and clinical testing. If it’s a new material or chemical, its potential applications would need to be explored .

properties

IUPAC Name

1-(2-chloroethyl)-4-phenylpyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2.ClH/c12-6-7-14-9-11(8-13-14)10-4-2-1-3-5-10;/h1-5,8-9H,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDLNRNIINTECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloroethyl)-4-phenyl-1H-pyrazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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